

Technical Guide: Ru(OAc)₂[(R)-ToIBINAP] – Catalyst Architecture & Application

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Ru(OAc)₂[(R)-tolbinap]*

CAS No.: 106681-15-6

Cat. No.: B025172

[Get Quote](#)

Executive Summary

Ru(OAc)₂[(R)-ToIBINAP] (Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)) represents a pinnacle in the engineering of chiral hydrogenation catalysts.[1] Distinguished from its parent BINAP complex by the steric bulk and electron-donating properties of the p-tolyl groups, this complex offers enhanced enantioselectivity for specific classes of substrates, particularly functionalized ketones and allylic alcohols.

This guide provides a rigorous technical breakdown of the catalyst's physicochemical identity, mechanistic operation, and validated experimental protocols for researchers in asymmetric synthesis.

Part 1: Physicochemical Profile[2]

The following data constitutes the definitive identity of the (R)-isomer. Researchers must verify the stereochemical descriptor (R vs S) prior to synthesis to ensure the correct product absolute configuration.

Identity & Properties Table[2]

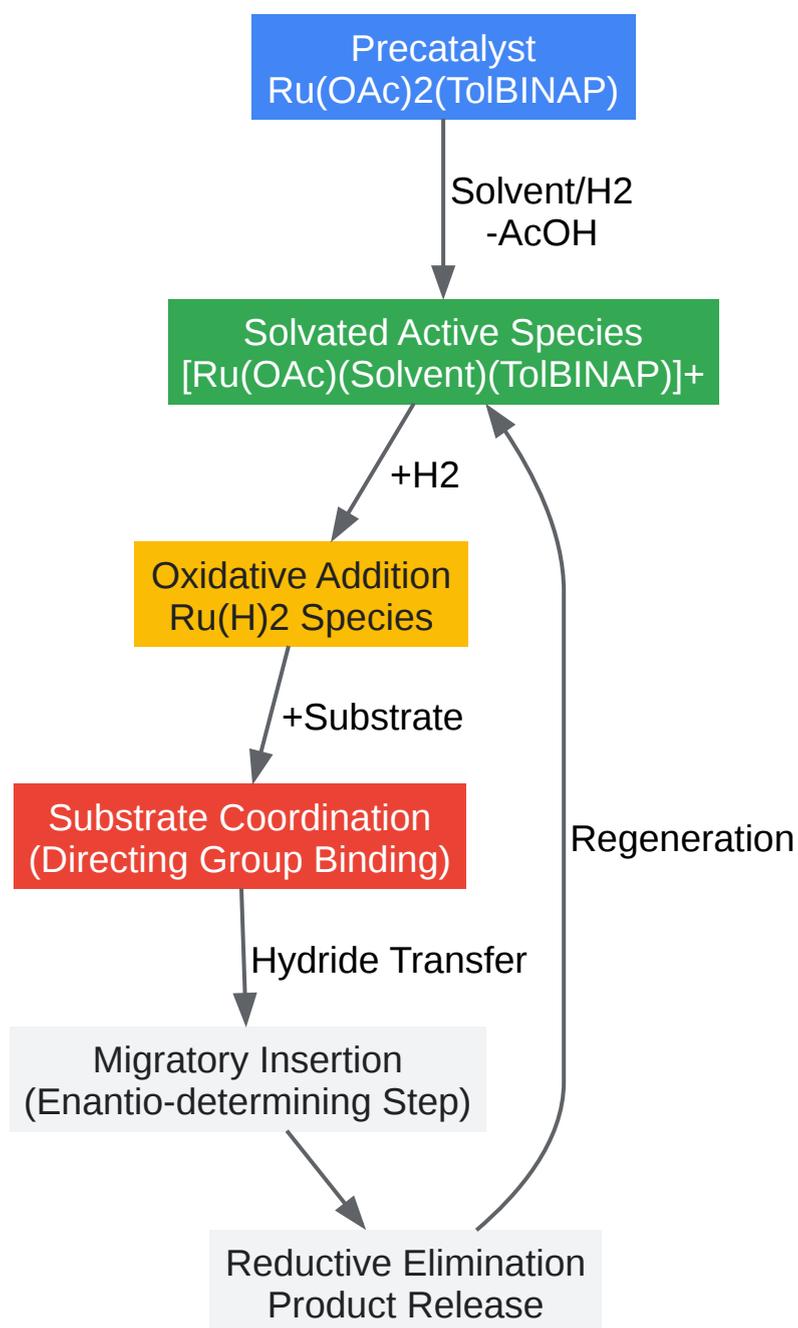
Parameter	Specification
Chemical Name	Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)
Common Abbreviation	Ru(OAc) ₂ [(R)-ToIBINAP] or (R)-Ru(OAc) ₂ (T-BINAP)
CAS Number	116128-29-1
Molecular Formula	C ₅₂ H ₄₆ O ₄ P ₂ Ru
Molecular Weight	897.94 g/mol
Appearance	Dark green to black crystalline powder
Oxidation State	Ru(II)
Coordination Geometry	Distorted Octahedral
Air/Moisture Sensitivity	Air-sensitive in solution; moderately stable as solid. Store under Argon/N ₂ .
Solubility	Soluble in Toluene, CH ₂ Cl ₂ , THF; slightly soluble in Alcohols (MeOH/EtOH).

Part 2: Mechanistic Architecture

Unlike Ru-diamine complexes that operate via an outer-sphere mechanism (bifunctional catalysis), Ru(OAc)₂[(R)-ToIBINAP] typically operates via an inner-sphere mechanism. This is particularly relevant for substrates like allylic alcohols (e.g., Geraniol) or unsaturated carboxylic acids, where the substrate coordinates directly to the Ruthenium center, often displacing a labile acetate or solvent ligand.

The Catalytic Cycle (Hydrogenation of Allylic Alcohols)

The mechanism relies on the heterolytic cleavage of dihydrogen and the precise recognition of the substrate's functional group (e.g., hydroxyl) to direct the stereochemistry.



[Click to download full resolution via product page](#)

Figure 1: Simplified inner-sphere catalytic cycle for Ru(OAc)₂-diphosphine mediated hydrogenation. The directing group (e.g., -OH, -COOH) anchors the substrate, ensuring high facial selectivity.

Part 3: Application Framework

The p-tolyl substituents on the phosphine rings increase the bite angle and electron density at the Ruthenium center compared to standard BINAP. This subtle electronic tuning makes $\text{Ru}(\text{OAc})_2[(\text{R})\text{-ToIBINAP}]$ the catalyst of choice for:

- Allylic Alcohols:
 - Example: Asymmetric hydrogenation of Geraniol to (S)-Citronellol.[2]
 - Performance: High ee (>96%) and chemoselectivity (preserving isolated double bonds).
- Unsaturated Carboxylic Acids:
 - Example: Synthesis of Naproxen precursors (2-(6-methoxy-2-naphthyl)propenoic acid).
 - Mechanism:[2][3][4][5] Carboxylate coordination anchors the substrate.
- -Keto Esters:
 - Note: While often performed with Ru-halide complexes, the acetate variant is preferred when halide contamination is detrimental or when milder conditions are required.

Part 4: Experimental Protocol

Workflow: Preparation and Hydrogenation[6][7]

This protocol describes the in situ generation of the catalyst (common for highest activity) followed by the hydrogenation of a model substrate (Geraniol).

Safety Note: Ruthenium complexes are catalytically active and should be handled in a glovebox or using strict Schlenk techniques. Hydrogen gas at high pressure presents an explosion hazard.

Phase 1: Catalyst Preparation (In Situ Method)

If commercial $\text{Ru}(\text{OAc})_2[(\text{R})\text{-ToIBINAP}]$ (CAS 116128-29-1) is unavailable, it can be generated from the benzene complex.

- Reagents:

- $[\text{Ru}(\text{benzene})\text{Cl}_2]_2$ (Precursor)
- (R)-TolBINAP (Ligand)[1][6][7][8]
- Sodium Acetate (NaOAc)
- Solvent: DMF (Degassed)
- Procedure:
 - Charge a Schlenk flask with $[\text{Ru}(\text{benzene})\text{Cl}_2]_2$ (0.5 eq) and (R)-TolBINAP (1.05 eq).
 - Add DMF and heat to 100°C for 10 minutes under Argon (forms Ru-Cl-TolBINAP species).
 - Cool to RT, concentrate under vacuum.
 - Re-dissolve in t-Butanol/Toluene.
 - Add excess NaOAc (sodium acetate) to install the acetate ligands. Sonicate/stir for 1 hour.
 - Result: Active $\text{Ru}(\text{OAc})_2[(\text{R})\text{-TolBINAP}]$ solution.

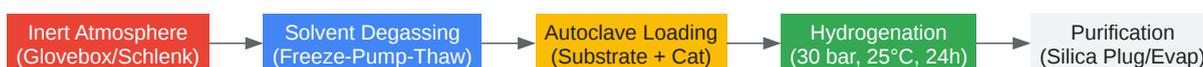
Phase 2: Asymmetric Hydrogenation of Geraniol

Component	Quantity	Role
Substrate	Geraniol (1.0 mmol)	Reactant
Catalyst	$\text{Ru}(\text{OAc})_2[(\text{R})\text{-TolBINAP}]$ (0.005 mmol)	S/C = 200:1
Solvent	Methanol (degassed)	5.0 mL
Gas	Hydrogen (H_2)	10–30 bar

Step-by-Step Execution:

- Loading: In a glovebox, dissolve Geraniol in degassed Methanol. Add the solid $\text{Ru}(\text{OAc})_2[(\text{R})\text{-TolBINAP}]$ catalyst (or aliquot from Phase 1).

- Autoclave Assembly: Transfer the solution to a stainless steel autoclave equipped with a glass liner and magnetic stir bar.
- Purging: Seal the autoclave. Purge with H₂ (pressurize to 5 bar, vent to 1 bar) three times to remove residual Nitrogen/Argon.
- Reaction: Pressurize to 30 bar (approx. 435 psi) H₂. Heat to 25–30°C. Stir vigorously (1000 rpm) for 12–24 hours.
- Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.
- Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).



[Click to download full resolution via product page](#)

Figure 2: Operational workflow for high-pressure asymmetric hydrogenation.

Part 5: Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	Catalyst poisoning (O ₂ /H ₂ O)	Ensure strict degassing of MeOH. Use "super-dry" solvents.
Low H ₂ pressure	Increase pressure to 50–100 bar. (Kinetic order of H ₂ is often 1).	
Low ee%	Wrong Solvent	Switch from MeOH to EtOH or Toluene/MeOH mixtures. Protic solvents assist H-shuttling but can compete for coordination.
Temperature too high	Lower temperature to 0–10°C. Enantioselectivity is inversely proportional to temperature.	
Catalyst Decomposition	Oxidation	Solution changed from orange/brown to green/black? Catalyst oxidized. Prepare fresh.

References

- Noyori, R., et al. Asymmetric Hydrogenation of Allylic Alcohols. Journal of the American Chemical Society. [[Link](#)]
- Takasago International Corp. Ligand and Catalyst Guide: TolBINAP Series. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [3. \(Benzene\)ruthenium dichloride dimer - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [4. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [5. ethz.ch \[ethz.ch\]](https://ethz.ch)
- [6. Ru\(OAc\)₂\[\(R\)-tolbinap\] | 116128-29-1 | Tokyo Chemical Industry Co., Ltd.\(APAC\) \[tcichemicals.com\]](https://tcichemicals.com)
- [7. \(S\)-Ru\(OAc\)₂\(BINAP\) , 98% , 261948-85-0 - CookeChem \[cookechem.com\]](https://cookechem.com)
- [8. Ru\(OAc\)₂\[\(R\)-tolbinap\] \[aromalake.com\]](https://aromalake.com)
- To cite this document: BenchChem. [Technical Guide: Ru(OAc)₂[(R)-TolBINAP] – Catalyst Architecture & Application]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025172#ru-oac-2-r-tolbinap-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b025172#ru-oac-2-r-tolbinap-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

